N-(2-methyl-5-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-10-6-7-11(21(24)25)8-14(10)19-16(22)9-15-17(23)20-13-5-3-2-4-12(13)18-15/h2-8,15,18H,9H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMWUBKVDFUHNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2C(=O)NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Cyclization: Formation of the tetrahydroquinoxalinone ring through intramolecular cyclization.
Acylation: Attachment of the acetamide group to the cyclized product.
Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, a suitable catalyst for cyclization, and acetic anhydride for acylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using reagents like thionyl chloride or nucleophilic substitution with sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is C17H18N4O4, and it features a complex structure that includes a nitrophenyl group and a tetrahydroquinoxaline moiety. The presence of these functional groups contributes to its biological activity.
Antitumor Activity
Research has indicated that N-(2-methyl-5-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide exhibits significant antitumor properties. In vitro studies show that the compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : A study demonstrated that at concentrations as low as 10 µM, the compound reduced cell viability significantly in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vivo studies using animal models of inflammation revealed:
- Reduction in Inflammatory Markers : Administration of the compound led to a decrease in levels of pro-inflammatory cytokines and markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .
Antioxidant Activity
This compound has shown promising results in combating oxidative stress:
- Oxidative Stress Models : Experiments indicated that the compound significantly decreased malondialdehyde levels while enhancing the activity of antioxidant enzymes like superoxide dismutase and catalase in treated cells .
Case Studies
Several studies have documented the efficacy of this compound:
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrahydroquinoxalinone moiety may also play a role in modulating enzyme activity or receptor binding.
Comparison with Similar Compounds
Structural Analog: N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Key Differences :
- Substituent : The phenyl group in this analog (CAS 1008946-71-1) bears a chloro and trifluoromethyl group at positions 2 and 5, respectively, compared to the methyl and nitro groups in the target compound.
- Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, similar to nitro, but chloro is less so. This may alter hydrogen bonding or π-π stacking interactions in biological systems.
- Molecular Weight : The analog has a higher molecular weight (C₁₇H₁₃ClF₃N₃O₂ vs. C₁₇H₁₅N₄O₄ for the target compound), which could affect pharmacokinetics .
Table 1: Substituent and Core Structure Comparison
| Compound | Substituent on Phenyl | Core Structure | Molecular Formula |
|---|---|---|---|
| Target Compound | 2-methyl-5-nitro | 3-oxo-tetrahydroquinoxaline | C₁₇H₁₅N₄O₄ |
| N-[2-chloro-5-(trifluoromethyl)phenyl] | 2-chloro-5-(trifluoromethyl) | 3-oxo-tetrahydroquinoxaline | C₁₇H₁₃ClF₃N₃O₂ |
Quinoxaline-Based Acetamides
Compounds like N-(2,3-diphenylquinoxalin-6-yl)acetamide () share the quinoxaline moiety but lack the tetrahydro ring. In contrast, the tetrahydroquinoxaline in the target compound introduces flexibility, which might improve solubility or reduce toxicity .
Agrochemical Acetamides ()
Herbicides such as alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor highlight the role of chloro and alkyl substituents in herbicidal activity. Unlike these agrochemicals, the target compound’s nitro group suggests divergent applications, possibly in pharmaceuticals (e.g., antimicrobial or anticancer agents) due to nitroaromatic compounds’ historical relevance in drug design .
Table 2: Functional Group and Application Trends
| Compound Type | Key Substituents | Typical Applications |
|---|---|---|
| Target Compound | Nitro, methyl | Research (hypothesized) |
| Agrochemicals (e.g., alachlor) | Chloro, alkyl | Herbicides |
| Pharmaceutical Analogs | Trifluoromethyl, heterocycles | Drug candidates |
Biological Activity
N-(2-methyl-5-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic potentials based on diverse research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C17H17N3O4
- Molecular Weight: 341.33 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate the nitrophenyl moiety with the tetrahydroquinoxaline structure. The process often utilizes various reagents and conditions to ensure high yields and purity. For example, the reaction of 2-methyl-5-nitroaniline with appropriate acylating agents under controlled conditions leads to the formation of the target compound.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that derivatives of quinoxaline compounds show high potency against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. In several assays measuring lipid peroxidation and free radical scavenging capabilities:
| Compound | % Inhibition (Lipid Peroxidation) | IC50 (µM) |
|---|---|---|
| Cpd 1 | 87.68 ± 1.09 | >100 |
| Cpd 2 | 77.57 ± 4.11 | >100 |
| Cpd 3 | 67.88 ± 5.48 | 68.86 |
These results suggest that the compound can effectively inhibit oxidative stress in cellular models .
Anti-HIV Activity
Quinoxaline derivatives have shown promise in inhibiting HIV replication by targeting reverse transcriptase. Studies have reported that certain analogs exhibit IC50 values in the low micromolar range against HIV strains . The mechanism appears to involve competitive inhibition at the enzyme's active site.
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study involving a series of synthesized quinoxaline derivatives demonstrated their effectiveness against resistant strains of bacteria. The bioactivity was assessed using disk diffusion methods, revealing zones of inhibition comparable to standard antibiotics. -
Case Study on Antioxidant Evaluation:
In a cellular model using B16F10 melanoma cells, compounds were tested for cytotoxicity and antioxidant effects. The most potent compounds showed significant protection against oxidative damage without notable cytotoxicity at lower concentrations .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-methyl-5-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Step 1 : Condensation of 2-methyl-5-nitroaniline with chloroacetyl chloride in the presence of triethylamine under reflux conditions to form the acetamide backbone .
- Step 2 : Cyclization of the intermediate with tetrahydroquinoxalin-3-one derivatives using potassium carbonate in DMF at room temperature, monitored via TLC for completion .
- Optimization : Microwave-assisted synthesis or solvent-free conditions may reduce reaction times and improve yields by 15–20% .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and ensuring purity?
- Analytical Workflow :
- NMR Spectroscopy : Confirm backbone structure and substituent positions (¹H/¹³C NMR, DEPT-135) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- HPLC-PDA : Assess purity (>98%) and detect trace impurities using reverse-phase C18 columns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different in vitro assays?
- Experimental Design :
- Orthogonal Assays : Combine enzyme inhibition studies (e.g., kinase assays) with cell viability assays (MTT) to validate target specificity .
- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values, ensuring consistency across three independent replicates .
- Data Interpretation : Address variability by standardizing cell lines (e.g., HepG2 vs. HEK293) and culture conditions .
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets like kinases or GPCRs?
- In Silico Strategies :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Maestro to model binding poses with ATP-binding pockets (e.g., EGFR kinase) .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes under physiological conditions .
- QSAR Modeling : Derive predictive models using descriptors like logP, polar surface area, and H-bond acceptors .
Q. What are the challenges in crystallizing this compound, and how can they be addressed using modern crystallographic software?
- Crystallization Techniques :
- Solvent Screening : Use vapor diffusion (hanging-drop method) with PEG 4000/isopropanol mixtures to induce nucleation .
- Data Refinement : Apply SHELXL for high-resolution structure determination, resolving disorder in the nitro group using TWINABS .
- Validation : Cross-check crystallographic data with DFT-optimized geometries (Gaussian 09) to confirm bond lengths and angles .
Q. How does the nitro group influence the compound’s reactivity and stability under varying pH and temperature conditions?
- Stability Studies :
- pH-Dependent Degradation : Perform accelerated stability testing (25–40°C, pH 1–10) with UPLC-MS monitoring to identify hydrolysis byproducts .
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under storage conditions (4°C vs. RT) .
- Electrochemical Profiling : Cyclic voltammetry (CH Instruments) reveals redox behavior linked to nitro group reduction .
Data Contradiction Analysis
Q. How should discrepancies between computational binding predictions and experimental IC₅₀ values be addressed?
- Troubleshooting Framework :
- Protonation State : Verify ligand tautomerization states (e.g., enol vs. keto forms) using MarvinSketch at physiological pH .
- Solvent Effects : Include explicit water molecules in docking simulations to account for solvation energy .
- Experimental Replication : Validate assays with positive controls (e.g., staurosporine for kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
